molecular formula C10H22O B2575460 (R)-(-)-2-Decanol CAS No. 33758-15-5

(R)-(-)-2-Decanol

Cat. No.: B2575460
CAS No.: 33758-15-5
M. Wt: 158.285
InChI Key: ACUZDYFTRHEKOS-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-(-)-2-Decanol is an organic compound with the molecular formula C10H22O. It is a chiral secondary alcohol, meaning it has a hydroxyl group (-OH) attached to a carbon atom that is connected to two other carbon atoms. The ®-(-) notation indicates that it is the enantiomer with a specific three-dimensional arrangement of atoms, which can have different properties and activities compared to its (S)-(+)-enantiomer.

Preparation Methods

Synthetic Routes and Reaction Conditions

®-(-)-2-Decanol can be synthesized through several methods. One common approach is the reduction of 2-decanone using chiral catalysts or reagents to ensure the production of the ®-enantiomer. Another method involves the asymmetric hydrogenation of 2-decen-1-ol using chiral catalysts. The reaction conditions typically involve the use of hydrogen gas, a solvent such as ethanol, and a chiral catalyst like rhodium or ruthenium complexes.

Industrial Production Methods

In industrial settings, ®-(-)-2-Decanol can be produced through large-scale asymmetric hydrogenation processes. These processes are optimized for high yield and enantiomeric purity, often using advanced chiral catalysts and continuous flow reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

®-(-)-2-Decanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2-decanone using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: It can be reduced to form decane using strong reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride to form 2-decanol chloride.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.

    Substitution: Thionyl chloride in the presence of a base like pyridine.

Major Products Formed

    Oxidation: 2-Decanone.

    Reduction: Decane.

    Substitution: 2-Decanol chloride.

Scientific Research Applications

®-(-)-2-Decanol has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of other complex molecules.

    Biology: It serves as a model compound in studies of enzyme-catalyzed reactions and chiral recognition.

    Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly those requiring chiral purity.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of ®-(-)-2-Decanol involves its interaction with specific molecular targets, such as enzymes or receptors. Its chiral nature allows it to fit into chiral active sites of enzymes, influencing the rate and outcome of biochemical reactions. The hydroxyl group can form hydrogen bonds with amino acid residues in enzymes, stabilizing transition states and facilitating catalysis.

Comparison with Similar Compounds

Similar Compounds

    (S)-(+)-2-Decanol: The enantiomer of ®-(-)-2-Decanol, which has different optical activity and potentially different biological activity.

    2-Decanone: The oxidized form of 2-Decanol, used in different chemical applications.

    Decane: The fully reduced form, which is a simple hydrocarbon.

Uniqueness

®-(-)-2-Decanol is unique due to its chiral nature, which allows it to participate in enantioselective reactions and interact specifically with chiral environments in biological systems. This makes it valuable in the synthesis of chiral pharmaceuticals and in studies of chiral recognition and catalysis.

Properties

IUPAC Name

(2R)-decan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O/c1-3-4-5-6-7-8-9-10(2)11/h10-11H,3-9H2,1-2H3/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACUZDYFTRHEKOS-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC[C@@H](C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33758-15-5
Record name 2-Decanol, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033758155
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-DECANOL, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FF9JDF6X5M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

3-decanol and 4-decanol (1.10 mmol); 2-decanone (1.73 mmol); 3-decanone and 4-decanone (1.41 mmol).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.1 mmol
Type
reactant
Reaction Step Two
Quantity
1.73 mmol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1.41 mmol
Type
reactant
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.